4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline
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Overview
Description
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline is an organic compound with the molecular formula C16H16IN It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethenyl group and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:
Reagents: Aryl iodide, organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Sodium azide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as azides or nitriles, into the phenyl ring.
Scientific Research Applications
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The iodine atom and the ethenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-iodophenyl)ethenyl]-N,N-dimethylaniline: Similar structure but with the iodine atom in a different position on the phenyl ring.
4-[2-(4-bromophenyl)ethenyl]-N,N-dimethylaniline: Bromine atom instead of iodine, affecting its reactivity and properties.
4-[2-(4-chlorophenyl)ethenyl]-N,N-dimethylaniline: Chlorine atom instead of iodine, leading to different chemical behavior and applications.
Uniqueness
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The position of the iodine atom and the ethenyl group also contribute to its specific chemical and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
390748-42-2 |
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Molecular Formula |
C16H16IN |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16IN/c1-18(2)15-11-8-13(9-12-15)7-10-14-5-3-4-6-16(14)17/h3-12H,1-2H3 |
InChI Key |
TWQVYDJRJAQSME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2I |
Origin of Product |
United States |
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